molecular formula C9H12N2O B1649853 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine CAS No. 1060806-99-6

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

Cat. No.: B1649853
CAS No.: 1060806-99-6
M. Wt: 164.20
InChI Key: MSLFJTYXBSUGCV-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol It is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring substituted with a methoxy group

Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-methoxypyridine with a cyclopropanating agent under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(2-Methoxypyridin-4-YL)cyclopropane: Lacks the amine group, leading to different reactivity and applications.

    1-(2-Hydroxypyridin-4-YL)cyclopropanamine:

    1-(2-Methoxypyridin-4-YL)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group, leading to different reactivity and uses.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLFJTYXBSUGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271606
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-99-6
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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